4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide
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Overview
Description
4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.
Industrial Production Methods
the principles of green chemistry, such as the use of non-toxic catalysts and solvents, are likely to be applied to ensure environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide is unique due to its specific structural features, such as the presence of both pyrazole and benzenesulfonamide moieties. These structural elements contribute to its diverse biological activities and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H21N5O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[3-(1,5-dimethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13-18(12-22-24(13)2)20-11-19(14-4-3-5-16(26)10-14)23-25(20)15-6-8-17(9-7-15)29(21,27)28/h3-10,12,20,26H,11H2,1-2H3,(H2,21,27,28) |
InChI Key |
MEUOCIHBPRPZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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